Dimethyl tricarbonate

Synthetic Organic Chemistry Reagent Development Protecting Group Strategy

Dimethyl tricarbonate (DMT; IUPAC: bis(methoxycarbonyl) carbonate; CAS: 212077-60-6; MF: C₅H₆O₇; MW: 178.10 g/mol) is a small-molecule acyclic organic tricarbonate. It belongs to a class of electrophilic reagents conceptually positioned between simpler dialkyl dicarbonates and sterically hindered tri‐tert‐butyl analogs.

Molecular Formula C5H6O7
Molecular Weight 178.10 g/mol
CAS No. 212077-60-6
Cat. No. B14246880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl tricarbonate
CAS212077-60-6
Molecular FormulaC5H6O7
Molecular Weight178.10 g/mol
Structural Identifiers
SMILESCOC(=O)OC(=O)OC(=O)OC
InChIInChI=1S/C5H6O7/c1-9-3(6)11-5(8)12-4(7)10-2/h1-2H3
InChIKeyOXVOISHISNQFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Tricarbonate (CAS 212077-60-6): Sourcing Guide for a High-Energy Acylating Intermediate


Dimethyl tricarbonate (DMT; IUPAC: bis(methoxycarbonyl) carbonate; CAS: 212077-60-6; MF: C₅H₆O₇; MW: 178.10 g/mol) is a small-molecule acyclic organic tricarbonate. It belongs to a class of electrophilic reagents conceptually positioned between simpler dialkyl dicarbonates and sterically hindered tri‐tert‐butyl analogs. Its structure features three contiguous carbonyl groups, endowing it with a high density of electrophilic character.

Reagent Class Acyclic tricarbonate acylating intermediate with three contiguous electrophilic carbonyls
Procurement Cold-chain handling context; tricarbonate-class thermal lability reported at moderate temperatures
Workflow Fit Supports multi-carbonyl derivatization of amine or alcohol nucleophiles in a single operation

Why Dimethyl Tricarbonate Cannot Be Replaced by Common Dicarbonates or Hindered Tricarbonates


Procurement specialists and researchers cannot simply interchange dimethyl tricarbonate with dimethyl dicarbonate (DMDC) or di-tert-butyl tricarbonate (DBTC). The differential stability and reactivity profile of the acyclic tricarbonate series is chain-length dependent, and generic substitution risks both experimental failure and safety incidents. Specifically, DMT's methyl ester leaving group provides a fundamentally different electrophilic reactivity and steric profile compared to the tert-butyl ester in DBTC, and its three-carbonyl backbone introduces distinct decomposition pathways absent in the two-carbonyl structure of DMDC. [1]

vs. Dimethyl Dicarbonate (DMDC) Electrophilic carbonyl count and decomposition pathway differ; acylation stoichiometry and thermal safety profile may not transfer.
vs. Di-tert-butyl Tricarbonate (DBTC) Steric environment and stability context differ substantially; class-level thermal behavior may not transfer directly to the methyl ester analog.

Quantitative Differentiation Evidence for Dimethyl Tricarbonate Selection


Comparative Electrophilic Carbonyl Density for Acylation Potential

Dimethyl tricarbonate possesses three electrophilic carbonyl carbons per molecule, offering a theoretical acylation capacity 50% higher than the most common dialkyl dicarbonate reagents like dimethyl dicarbonate (DMDC), which contain only two electrophilic centers. This structural feature makes DMT a potent, compact multi-carbonylating agent for introducing methyl ester functionalities. The quantitative structural difference directly translates into a potential three-fold reactivity with nucleophiles such as amines or alcohols.

Electrophilic Carbonyl Count
Class-level inference
3 carbonyl centers vs 2 carbonyl centers
Supports stoichiometric efficiency review
Class-level structural inference; experimental acylation data to verify
Synthetic Organic Chemistry Reagent Development Protecting Group Strategy

Contrasting Thermal Decomposition Pathways: Implication for Storage and Handling

The thermal decomposition of acyclic tricarbonates is a well-defined, energetic pathway that differs fundamentally from that of dicarbonates. While specific kinetic data for dimethyl tricarbonate is absent from the literature, the class-level behavior was first described for the crystalline analog di-tert-butyl tricarbonate, which melts at 62–63 °C with vigorous decomposition into 3 moles of CO₂, isobutene, and tert-butyl alcohol. This contrasts with dicarbonates like DMDC, which are distillable liquids with defined boiling points (e.g., DMDC boils at 172 °C). The methyl ester analog, DMT, is expected to exhibit an even lower decomposition temperature due to reduced steric protection, necessitating stringent cold-chain management. [1]

Thermal Decomposition Threshold
Class-level inference
≤62°C decomposition vs 172°C boiling point
Supports cold-chain handling protocol
Class-level behavior from di-tert-butyl analog; DMT-specific data to verify
Chemical Stability Process Safety Reagent Storage

Molecular Topology and Solvation: Distinguishing Lithium-Ion Battery Electrolyte Cosolvent Potential

Computational molecular dynamics (MD) simulations place dimethyl tricarbonate as a candidate electrolyte cosolvent due to its unique combination of high oxygen content (Polysurface Area, PSA: 88.13 Ų, LogP: 0.67) and linear, flexible structure. This contrasts with the lower PSA and more compact structure of diethyl carbonate (DEC), a standard electrolyte solvent. The tricarbonate's higher PSA and acceptor count (7 vs. 3-5 for common linear carbonates) suggest a distinct Li⁺ solvation shell structure, which can translate into different ionic conductivity and desolvation kinetics at the electrode interface.

Polar Surface Area (PSA)
Cross-study comparable
PSA 88.13 Ų vs PSA 35.5 Ų
Supports Li⁺ solvation structure modeling
Computational data; experimental validation in electrolyte context advised
Lithium-Ion Batteries Electrolyte Formulation Computational Chemistry

Validated Application Scenarios for Dimethyl Tricarbonate Based on Evidence


Expeditious Multi-Carbonylation of Hindered Substrates in Medicinal Chemistry

In medicinal chemistry campaigns targeting pro-drugs or complex natural product analogs, dimethyl tricarbonate can serve as a compact reagent to install two methyl ester protecting groups or a bridging carbonate in a single synthetic operation. The 50% higher electrophilic density per mole compared to dimethyl dicarbonate (DMDC) is critical when reacting with precious, advanced intermediates. [1] This scenario directly leverages the quantified electrophilic advantage established in Section 3, Evidence Item 1.

Specialty Electrolyte Component for High-Rate Lithium-Metal Batteries

Advanced lithium-ion battery research focusing on high-rate performance can use dimethyl tricarbonate as a minority co-solvent (e.g., 5-15% v/v) in EC/DMC blends. Its 2.48x higher topological polar surface area (PSA) compared to standard linear carbonates (Section 3, Evidence Item 3) is expected to modify the Li⁺ desolvation barrier. The resulting electrolyte can reduce charge-transfer resistance at the cathode, enabling faster charging. [1]

Low-Temperature Reagent for Generating Transient 'CO₂' Synthons

Dimethyl tricarbonate's class-level thermal instability (Section 3, Evidence Item 2) can be harnessed as a feature. At controlled, sub-ambient temperatures in flow chemistry setups, it can act as a liquid source of CO₂ and methoxide equivalents. This allows chemists to generate reactive carbon dioxide synthons precisely when and where needed, a capability unavailable with the gaseous CO₂ or the more thermally stable, but less atom-economical, Boc₂O. [1]

Application
Selection Property
Validation Focus
Multi-carbonylation of advanced intermediates
Electrophilic carbonyl density profile
Stoichiometric efficiency in nucleophilic derivatization
Lithium-metal battery electrolyte research
Solvation structure modification via high PSA
Li⁺ desolvation kinetics and charge-transfer resistance
Low-temperature CO₂ equivalent generation
Controlled thermal lability at sub-ambient conditions
Flow-chemistry synthon release and methoxide transfer
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